2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole
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Overview
Description
2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenanthro[9,10-d][1,2,3]triazole core imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole typically involves the cycloaddition reaction of azides with alkynes, a process known as “click chemistry.” This method is favored due to its high efficiency and selectivity. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the click chemistry approach makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The triazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Benzimidazoles: These compounds have a similar structure but contain a benzene ring fused to an imidazole ring.
Uniqueness
2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole is unique due to the presence of the phenanthro[9,10-d][1,2,3]triazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
975-84-8 |
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Molecular Formula |
C20H12ClN3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)phenanthro[9,10-d]triazole |
InChI |
InChI=1S/C20H12ClN3/c21-13-9-11-14(12-10-13)24-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)23-24/h1-12H |
InChI Key |
LYPDMVISHYAILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NN(N=C24)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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